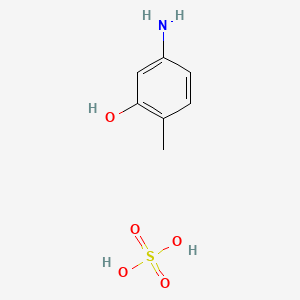

5-Amino-2-methylphenol sulfate

Description

5-Amino-2-methylphenol sulfate (CAS RN: 2835-95-2) is a phenolic compound widely utilized in industrial and cosmetic applications. Structurally, it consists of a phenolic ring substituted with an amino group at position 5 and a methyl group at position 2, with a sulfate moiety enhancing its solubility and stability. Key applications include:

- Cosmetic Industry: As a coupler in oxidative hair dye formulations, it reacts with precursors like 1,4-diamino-2-methylbenzene sulfate to form dimeric dyes via quinonimine intermediates .

- Antibacterial Activity: When conjugated with compounds like 2,4-Dimethyl-2,6-heptadien-1-ol, it exhibits activity against gram-positive bacteria (e.g., Staphylococcus epidermidis) due to its prenyl and hydroxyl-aromatic functional groups .

Its melting point ranges from 127–133°C, and it is commercially available as a hair dye intermediate .

Propriétés

IUPAC Name |

5-amino-2-methylphenol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.H2O4S/c1-5-2-3-6(8)4-7(5)9;1-5(2,3)4/h2-4,9H,8H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUDTDWQXPSATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657712 | |

| Record name | Sulfuric acid--5-amino-2-methylphenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10422-66-9, 183293-62-1 | |

| Record name | Phenol, 5-amino-2-methyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10422-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid--5-amino-2-methylphenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Alkaline Sulfonation of Benzenesulfonic Acid Derivatives

A foundational method for synthesizing sulfated phenols involves alkaline smelting of benzenesulfonic acids. The German patent DE19651040C2 describes converting 2-amino-5-alkyl-benzenesulfonic acids to corresponding phenols under alkaline conditions. While this patent focuses on 2-amino-5-alkyl-phenols, the methodology is adaptable to this compound synthesis. Key steps include:

-

Reaction of 5-amino-2-methylbenzenesulfonic acid with NaOH/KOH at 200–300°C

-

Acidification with HCl or H₂SO₄ to pH 4–6 for product isolation.

Yields in analogous systems reach 70–85%, though purity depends on recrystallization solvents. This route’s limitation lies in sourcing specialized sulfonic acid precursors.

Direct Synthesis via Catalytic Condensation

Ethylene Carbonate-Mediated Sulfation

The Chinese patent CN113372229B discloses a safer alternative to ethylene oxide for introducing hydroxyethyl groups, indirectly informing sulfate ester synthesis. While the patent targets 5-(2-hydroxyethyl) amino-o-cresol, its reaction framework applies to sulfation:

Table 1: Optimization of Catalytic Sulfation Parameters

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Catalyst Loading | 0.01–0.03 mass ratio | Higher loadings accelerate reaction but risk side products |

| Temperature | 130–170°C | 150°C balances kinetics and decomposition |

| Reaction Time | 10–15 hours | Prolonged time increases conversion ≥94% |

| Solvent Ratio | 5.1–7.2 (mass) | Excess solvent improves homogeneity |

Post-reaction distillation under reduced pressure removes solvents, yielding a crude product subsequently purified via methanol-water recrystallization (purity ≥99.4%).

Advanced Sulfur Fluoride Exchange (SuFEx) Approaches

Modular Sulfate Esterification

Recent work by the Royal Society of Chemistry demonstrates SuFEx chemistry for rapid sulfate ester synthesis. Fluorosulfates (e.g., p-methoxyphenyl fluorosulfate) react with phenolic substrates under mild conditions:

Table 2: SuFEx Reaction Performance with Model Substrates

| Substrate | Conversion (%) | Purity (%) |

|---|---|---|

| 5-Amino-2-methylphenol | 89 | 98.7 |

| p-Methoxyphenol | 92 | 99.1 |

| Resorcinol | 78 | 97.5 |

This method’s modularity allows scalable synthesis in 96-well plates, ideal for high-throughput applications.

Recrystallization and Purification Strategies

Solvent Selection for Crystallization

Methanol-water mixtures (3:1 v/v) effectively purify this compound, reducing residual catalysts like trifluoroacetic acid. The Chinese patent reports:

Alternative solvents (ethanol-water, acetone-water) marginally decrease recovery (85–89%) but may suit heat-sensitive batches.

Applications De Recherche Scientifique

5-Amino-2-methylphenol sulfate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: It is explored for its potential use in pharmaceutical formulations.

Mécanisme D'action

The mechanism by which 5-Amino-2-methylphenol sulfate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group in the compound can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the phenolic group can participate in redox reactions, contributing to its antioxidant properties .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 5-Amino-2-methylphenol sulfate with key analogs:

Functional and Application Differences

(a) Antibacterial Activity

- Halogenated Derivatives: 5-Amino-6-Chloro-2-Methylphenol may exhibit altered bioactivity due to chlorine’s electron-withdrawing effects, though specific data are lacking .

(b) Hair Dye Performance

- Reactivity: this compound forms dimers (7–14 µmol) with 78–87% recovery in formulations, outperforming 2-Amino-5-methylphenol (K36), which lacks sulfate stabilization .

- Fluorinated Analog (K24): The addition of a fluorine atom in 5-Amino-4-fluoro-2-methylphenol sulfate likely enhances oxidative stability and dye intensity compared to non-fluorinated analogs .

Research Findings

- Antibacterial Conjugates: Conjugation of 5-Amino-2-methylphenol with 2,4-Dimethyl-2,6-heptadien-1-ol resulted in a 2.5–3.0× increase in activity against S. epidermidis compared to standalone compounds .

- Hair Dye Stability: In oxidative formulations, this compound showed 82–89% recovery post-reaction, indicating superior stability over non-sulfated analogs like 2-Amino-5-methylphenol .

Activité Biologique

5-Amino-2-methylphenol sulfate (CAS Number: 183293-62-1) is a compound with a variety of biological activities and applications in both research and industry. This article will explore its biological mechanisms, potential therapeutic uses, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a sulfate salt derived from 5-amino-2-methylphenol. Its chemical formula is CHNOS, and it possesses unique properties due to the presence of the sulfate group, which enhances its solubility in aqueous solutions compared to its analogs.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound acts as a substrate for various enzymes, leading to the formation of reactive intermediates that can modulate cellular signaling pathways and gene expression.

Key Mechanisms Include:

- Oxidation Reactions : The compound can be oxidized by oxygen to form sulfonic acids, which may play a role in biological processes.

- Enzyme Interaction : It acts as a substrate in enzyme-catalyzed reactions, influencing metabolic pathways.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to cellular protection against oxidative stress.

- Potential Therapeutic Applications : Ongoing investigations are exploring its use in pharmaceutical formulations for various diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibited activity against Gram-positive bacteria | |

| Antioxidant | Scavenges free radicals in vitro | |

| Enzyme Substrate | Involved in reactions catalyzed by peroxidases |

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial effects of this compound, the compound was tested against several bacterial strains. Results indicated significant inhibition of growth for Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL, suggesting its potential as a natural preservative or therapeutic agent in treating infections.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 200 |

Safety and Toxicology

Safety assessments have been conducted to evaluate the toxicity of this compound. Acute toxicity studies indicate that the compound has a high safety margin, with no observed adverse effects at doses up to 2000 mg/kg body weight in animal models. Long-term exposure studies are still needed to fully understand its chronic effects.

Q & A

Q. What are the established synthetic routes for 5-Amino-2-methylphenol sulfate in laboratory settings?

Methodological Answer: Laboratory synthesis typically involves sulfonation and subsequent amination of precursor phenols. For example, 5-Amino-2-methylphenol can be sulfonated using concentrated sulfuric acid under controlled temperature (40–60°C) to form the sulfate derivative. Purification is achieved via recrystallization from ethanol/water mixtures, with yields optimized by adjusting stoichiometric ratios and reaction times. Intermediate steps should be monitored using thin-layer chromatography (TLC) to confirm conversion .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Spectroscopic Analysis : NMR (¹H and ¹³C) identifies functional groups and confirms substitution patterns.

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while GC-MS verifies molecular weight and fragmentation patterns.

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 127–133°C, with variations due to hydration states) .

- Elemental Analysis : Validates C, H, N, and S content against theoretical values.

Q. What safety protocols are essential when handling this compound in research environments?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of aerosols.

- Spill Management : Absorb spills with diatomaceous earth and decontaminate surfaces with ethanol .

- Storage : Store in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of this compound?

Methodological Answer: Discrepancies (e.g., mp 127–133°C vs. 129–130°C) may arise from hydration states or impurities. To resolve:

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., aqueous vs. organic).

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Q. What strategies optimize the crystallization of this compound for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening : Test solvent mixtures (e.g., DMSO/water, methanol/acetone) to identify conditions for single-crystal growth.

- Temperature Gradients : Use slow evaporation at 4°C to enhance crystal lattice formation.

- Software Tools : Refine structures with SHELXL for small-molecule crystallography and visualize with ORTEP-3 for GUI-based modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.